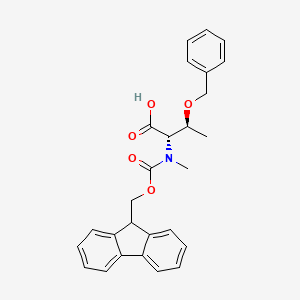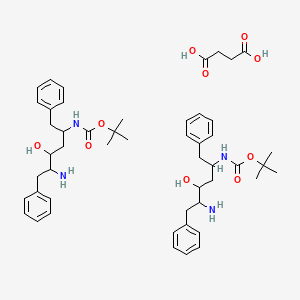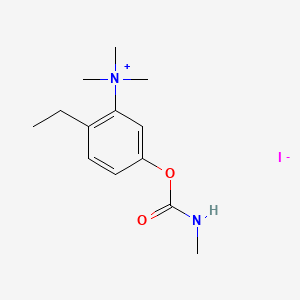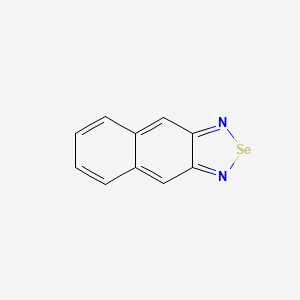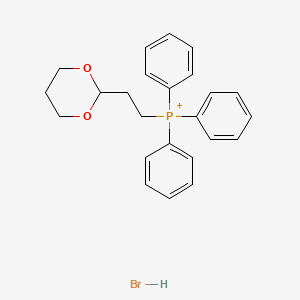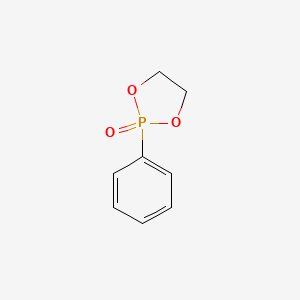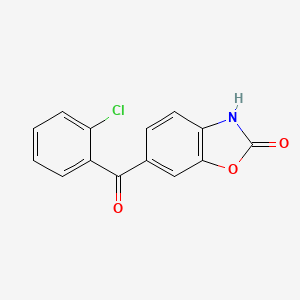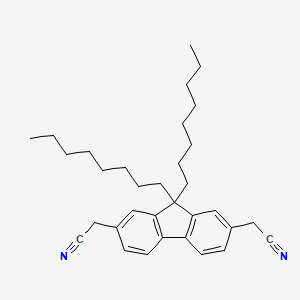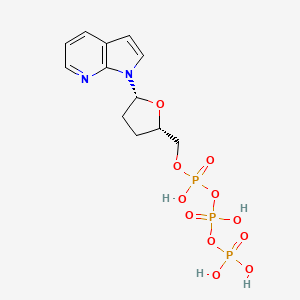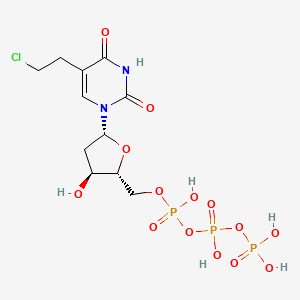
Aziridine, 1,1'-(1,5-pentanediylbis(sulfonyl))bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 1,1’-(1,5-pentanediylbis(sulfonyl))bis- is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two aziridine rings connected by a 1,5-pentanediyl bridge, each substituted with sulfonyl groups. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aziridine, 1,1’-(1,5-pentanediylbis(sulfonyl))bis- typically involves the reaction of a suitable diamine with a sulfonyl aziridine precursor. One common method is the step-growth polymerization of bis(aziridine) and diamine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the aziridine rings.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Aziridine, 1,1’-(1,5-pentanediylbis(sulfonyl))bis- undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of open-chain products.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl aziridines or reduction to yield amine derivatives.
Substitution Reactions: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Open-Chain Amines: Formed from nucleophilic ring-opening reactions
Sulfonyl Aziridines: Formed from oxidation reactions
Amine Derivatives: Formed from reduction reactions
Scientific Research Applications
Aziridine, 1,1’-(1,5-pentanediylbis(sulfonyl))bis- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of aziridine, 1,1’-(1,5-pentanediylbis(sulfonyl))bis- involves the high reactivity of the aziridine rings, which can undergo nucleophilic attack, leading to ring-opening reactions. The sulfonyl groups enhance the electrophilicity of the aziridine rings, making them more susceptible to nucleophilic attack . The compound can interact with various molecular targets, including enzymes and nucleic acids, through covalent bonding, leading to potential biological effects .
Comparison with Similar Compounds
Uniqueness: Aziridine, 1,1’-(1,5-pentanediylbis(sulfonyl))bis- is unique due to the presence of two aziridine rings connected by a flexible 1,5-pentanediyl bridge and substituted with sulfonyl groups. This structure imparts distinct reactivity and stability compared to other aziridines and similar compounds .
Properties
CAS No. |
64332-88-3 |
|---|---|
Molecular Formula |
C9H18N2O4S2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-[5-(aziridin-1-ylsulfonyl)pentylsulfonyl]aziridine |
InChI |
InChI=1S/C9H18N2O4S2/c12-16(13,10-4-5-10)8-2-1-3-9-17(14,15)11-6-7-11/h1-9H2 |
InChI Key |
IBYRUXMWRNZVBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1S(=O)(=O)CCCCCS(=O)(=O)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



